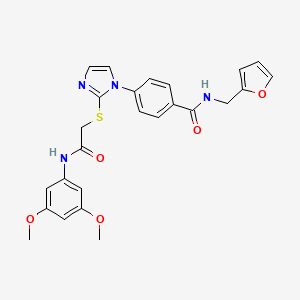

![molecular formula C18H26N2O4S B2538567 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide CAS No. 922041-16-5](/img/structure/B2538567.png)

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential applications in drug discovery and development. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and reactions that can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, such as the one , often involves multi-step reactions that can include the formation of rings, introduction of substituents, and the use of catalysts. For instance, the synthesis of 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole and related compounds as described in the first paper involves the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen and subsequent reactions with molecular bromine or N-bromosuccinimide (NBS) to yield various brominated and iodinated products . These methods could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is characterized by the presence of multiple ring systems, which can include both aromatic and non-aromatic rings. The presence of substituents such as trimethyl groups and a cyclohexanesulfonamide moiety would influence the overall shape and electronic distribution of the molecule. The third paper discusses the synthesis of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings, which is relevant to understanding the structural complexity of the compound .

Chemical Reactions Analysis

The reactivity of such a compound would be influenced by the functional groups present and the stability of the ring systems. The bromination and iodination reactions mentioned in the first paper suggest that electrophilic aromatic substitution reactions could be a key feature in the chemical reactivity of related compounds . Additionally, the presence of a sulfonamide group could allow for further functionalization or participation in hydrogen bonding, which could be relevant in potential drug interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be expected to include a high molecular weight, potential for multiple conformations due to the flexibility of the tetrahydrobenzo[b][1,4]oxazepine ring, and the presence of polar functional groups such as the sulfonamide. These properties would influence solubility, melting point, and possibly the compound's ability to interact with biological targets. The solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in the second paper highlights the importance of considering reaction conditions that can affect the yield and purity of such complex molecules .

Applications De Recherche Scientifique

Design and Synthesis for Biological Applications

Recent studies have focused on the design and synthesis of compounds with potential biological applications, such as antimicrobial agents and enzyme inhibitors. For instance, Azzam, Elsayed, and Elgemeie (2020) described the synthesis of N-sulfonamide 2-pyridone derivatives, aiming to combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule. These compounds showed significant in vitro antimicrobial activity and dual enzyme inhibition, highlighting their therapeutic potential (Azzam et al., 2020).

Novel Chemical Frameworks and Drug Design

The development of novel chemical frameworks for drug design is another area of interest. Sapegin et al. (2016) reported on a flexible strategy to construct privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic isosteres, offering new avenues for drug discovery. This approach allows for the synthesis of diverse heterocycles within the tricyclic frameworks, expanding the chemical space available for pharmaceutical development (Sapegin et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of synthesized compounds are crucial for addressing the growing resistance to existing antibiotics. Babu, Pitchumani, and Ramesh (2013) synthesized biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives, demonstrating significant activities against bacterial and fungal strains. This study emphasizes the importance of novel sulfonamide derivatives in developing new antimicrobial agents (Babu et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Exploring enzyme inhibition for therapeutic targets, such as carbonic anhydrases, is vital for designing drugs with specific mechanisms of action. Sapegin et al. (2018) discovered [1,4]oxazepine-based primary sulfonamides that exhibited strong inhibition of human carbonic anhydrases, showcasing the compound's potential as a prosthetic group for enzyme inhibition (Sapegin et al., 2018).

Propriétés

IUPAC Name |

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-18(2)12-24-16-11-13(9-10-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h9-11,14,19H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFCAIYAXGAVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)

![2-amino-4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2538494.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2538495.png)

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2538496.png)

![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2538503.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)